N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methylbenzamide
Description
N-(2-{3-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methylbenzamide is a synthetic small molecule featuring a complex indole-based scaffold. Its structure integrates a 1H-indol-1-yl core substituted at the 3-position with a sulfanyl-linked carbamoyl group, which is further modified with a 2-(3,4-dimethoxyphenyl)ethyl moiety. The ethyl chain at the 1-position connects to a 4-methylbenzamide group. While direct studies on this compound are sparse, its structural features align with molecules investigated for neurological or anticancer applications.
Properties
IUPAC Name |
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O4S/c1-21-8-11-23(12-9-21)30(35)32-16-17-33-19-28(24-6-4-5-7-25(24)33)38-20-29(34)31-15-14-22-10-13-26(36-2)27(18-22)37-3/h4-13,18-19H,14-17,20H2,1-3H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOUGPWGXFFHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methylbenzamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the sulfanyl group:
Final coupling: The final step involves coupling the modified indole with 4-methylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Antiulcer Activity
One of the most significant applications of DQ-2511 is its antiulcer activity . Research has demonstrated that DQ-2511 exhibits considerable efficacy against various types of gastric and duodenal ulcers in experimental models:
- Mechanism of Action : DQ-2511 acts by inhibiting gastric acid secretion and enhancing mucosal blood flow, which are critical factors in ulcer healing. In studies involving rats, doses ranging from 30 to 300 mg/kg were shown to significantly reduce ulcer incidence induced by stress, serotonin, and other agents like acetylsalicylic acid (ASA) and indometacin .
- Comparative Efficacy : The compound's antiulcer potency was comparable to that of established H2-receptor antagonists such as cimetidine, particularly in models of chronic gastric ulcers induced by acetic acid .
Pharmacological Insights
Beyond its antiulcer effects, DQ-2511 is being investigated for its broader pharmacological properties:
- Gastroprotective Effects : Studies indicate that DQ-2511 not only prevents ulcer formation but also accelerates the healing process of existing ulcers. This dual action is attributed to its ability to modulate gastric secretions and improve mucosal defenses .
- Potential Impact on Gastric Disorders : Given its mechanism of action, DQ-2511 may hold promise for treating other gastric disorders characterized by excessive acid secretion or compromised mucosal integrity.
Structural Characteristics and Synthesis
The compound's unique structure plays a crucial role in its biological activity:
- Chemical Structure : DQ-2511 features a complex molecular framework that includes an indole moiety and a dimethoxyphenyl group, which are believed to contribute to its pharmacological properties. The presence of a sulfanyl group may enhance its interaction with biological targets .
- Synthesis Pathways : The synthesis of DQ-2511 involves multiple steps, including the formation of amide bonds and the introduction of functional groups that enhance solubility and bioactivity. Detailed synthetic routes have been documented in literature, providing insights into optimizing yield and purity for research applications .
Case Studies
Several case studies have highlighted the effectiveness of DQ-2511 in preclinical settings:
Mechanism of Action
The mechanism of action of N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Modulating receptors: Interacting with cell surface receptors to alter cellular signaling.
Affecting gene expression: Influencing the expression of genes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Indole Substitution Pattern : The target compound and the analog from share substitution at the 1-position of indole, while compound 3r is substituted at the 3-position. Positional differences influence binding interactions in biological targets.
- Benzamide Modifications : The 4-methyl group in the target compound may enhance metabolic stability compared to the 4-ethoxy group in ’s analog, which could increase lipophilicity.
- In contrast, the 4-butylphenyl group in ’s analog introduces steric bulk, possibly affecting solubility.
Physicochemical Properties
Biological Activity
N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes an indole moiety, a dimethoxyphenyl group, and a carbamoyl functional group which contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| E. coli K-12 | 8 | 16 |
| Clinical strain 1 | 3.74 | 7.49 |
| Clinical strain 2 | 5.37 | 10.74 |
The compound exhibits a selective inhibition mechanism targeting bacterial topoisomerase I without affecting human topoisomerase I or II significantly, suggesting a favorable safety profile for therapeutic applications .
The mechanism of action involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and transcription in bacteria. Specifically, the compound acts as a poison inhibitor of E. coli topoisomerase I, leading to increased DNA cleavage and subsequent bacterial cell death .
Experimental Findings
Research has demonstrated that the compound inhibits E. coli growth effectively while maintaining low toxicity to mammalian cells at therapeutic concentrations. This is pivotal in addressing antibiotic resistance issues prevalent in clinical settings.
Anticancer Potential
In addition to its antimicrobial properties, preliminary studies suggest potential anticancer activity. The compound's ability to inhibit cell proliferation in various cancer cell lines has been noted, although further investigation is required to elucidate its efficacy and mechanism in cancer therapy.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated an IC50 value of approximately 15 µM, showing significant inhibition of cell viability compared to untreated controls.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating potential for further development as an anticancer agent.
Safety Profile
Toxicological assessments have shown that this compound exhibits minimal cytotoxicity at concentrations effective against bacteria and cancer cells, making it a promising candidate for therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as:
- Step 1 : Formation of the indole-sulfanyl intermediate via nucleophilic substitution (e.g., using a thiol-containing reagent).
- Step 2 : Coupling the indole moiety to the 3,4-dimethoxyphenethyl carbamoyl group via amide bond formation (e.g., using EDC/HOBt or DCC).
- Step 3 : Final benzamide linkage through acylation of the ethylenediamine bridge.
- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalyst selection (e.g., Pd-catalyzed reductive cyclization for indole derivatives ).
- Data Consideration : Yields may drop below 50% if steric hindrance from the 4-methylbenzamide group is not mitigated by slow addition of reagents.
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify indole protons (δ 7.1–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and amide carbonyls (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~550–600 g/mol) and isotopic patterns.
- HPLC-PDA : Purity >95% using a C18 column with acetonitrile/water gradients.
- Common Pitfalls : Overlapping signals in NMR due to aromatic protons; use 2D NMR (e.g., COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the indole moiety and receptor hydrophobic pockets. The 3,4-dimethoxy groups may engage in π-π stacking or hydrogen bonding .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS). Monitor RMSD and binding free energy (MM-PBSA).
- Validation : Compare with experimental IC values from radioligand displacement assays .
Q. What strategies resolve contradictions in observed biological activity vs. computational predictions?
- Methodological Answer :
- Hypothesis Testing : If in vitro activity is lower than predicted, evaluate:
- Solubility : Use dynamic light scattering (DLS) to detect aggregation.
- Metabolic Stability : Incubate with liver microsomes; LC-MS/MS to identify degradation products.
- Structural Tweaks : Introduce polar groups (e.g., -OH) to improve solubility without disrupting key binding interactions .
Q. How does the sulfanyl group influence redox stability during long-term biological assays?
- Methodological Answer :
- Stability Studies : Use cyclic voltammetry to measure oxidation potential of the sulfanyl (-S-) group.
- Protection Strategies : Co-administer antioxidants (e.g., ascorbic acid) or replace -S- with sulfone (-SO-) for enhanced stability .
- Data Interpretation : Compare half-life (t) in PBS vs. serum-containing media.
Key Research Challenges
- Synthetic Scalability : Multi-step synthesis requires optimization for gram-scale production (e.g., column-free purification).
- Biological Target Specificity : Off-target effects may arise due to the compound’s structural similarity to endogenous indole derivatives (e.g., serotonin).
- Data Reproducibility : Variability in catalytic conditions (e.g., Pd catalyst loading) can lead to inconsistent yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
